Product packaging for Azulene, 6-phenyl-(Cat. No.:CAS No. 23781-82-0)

Azulene, 6-phenyl-

Cat. No.: B1219249
CAS No.: 23781-82-0
M. Wt: 204.27 g/mol
InChI Key: CFFGNDYYHVVKNL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Phenylazulenes

The study of azulene (B44059) chemistry has a rich history, with its natural occurrence documented centuries prior to its formal naming. Septimus Piesse is credited with naming the compound "azulene" in 1863, derived from the Spanish word for blue nmppdb.com.ng. The foundational synthesis of the parent azulene molecule was achieved by Placidus Plattner in 1937, marking a significant milestone in understanding its structure and reactivity nmppdb.com.ngmdpi.com. Early research efforts were focused on developing various synthetic methodologies, including condensation reactions and the utilization of troponoid precursors, to access the azulene core and its derivatives mdpi.com.

The development of transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been instrumental in the efficient synthesis of phenyl-substituted azulenes, including Azulene, 6-phenyl-. These methods have allowed for yields of up to 79% in the synthesis of such compounds researchgate.netresearchgate.net. Research into phenylazulenes has evolved from fundamental characterization of their unique electronic and spectral properties to exploring their potential in advanced applications.

The unique photophysical characteristics of azulenes, amplified by phenyl substitution, have driven their investigation for use in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells, as well as in sensors and as components in functional polymers researchgate.netrsc.orgnii.ac.jpcore.ac.ukresearchgate.net. The study of phenylazulenes has been particularly important in understanding structure-property relationships, leading to the design of novel materials with tailored optical, electronic, and self-assembly properties, notably in the field of liquid crystals researchgate.nettandfonline.comresearchgate.net.

Data Tables

Table 1: Physical and Chemical Properties of Azulene, 6-phenyl-

PropertyValueSource
Molecular FormulaC₁₆H₁₂ chemblink.com
Molecular Weight204.27 chemblink.com
Density1.082 g/cm³ (Calculated) chemblink.com
Boiling Point364.661 °C at 760 mmHg (Calculated) chemblink.com
Flash Point165.014 °C (Calculated) chemblink.com
Synthesis YieldUp to 79% researchgate.net

Compound List

Azulene, 6-phenyl-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12 B1219249 Azulene, 6-phenyl- CAS No. 23781-82-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23781-82-0

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

6-phenylazulene

InChI

InChI=1S/C16H12/c1-2-5-13(6-3-1)16-11-9-14-7-4-8-15(14)10-12-16/h1-12H

InChI Key

CFFGNDYYHVVKNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C3C=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C3C=CC=C3C=C2

Other CAS No.

23781-82-0

Synonyms

6-phenylazulene

Origin of Product

United States

Synthetic Methodologies and Regioselective Construction of Azulene, 6 Phenyl and Its Derivatives

Classical Approaches to Azulene (B44059) Core Synthesis Relevant to 6-Phenylazulene

Classical methods focus on constructing the bicyclic azulene system from acyclic or monocyclic precursors. Achieving 6-phenyl substitution via these routes requires the incorporation of the phenyl group into one of the initial building blocks.

The Ziegler-Hafner azulene synthesis is a cornerstone method for preparing azulenes, particularly those with substituents on the seven-membered ring. nih.gov The general approach involves the condensation of a cyclopentadienyl (B1206354) anion with a pyridinium (B92312) salt, which acts as a five-carbon synthon. The reaction proceeds through the formation of a fulvene (B1219640) intermediate, followed by an intramolecular electrocyclization and subsequent elimination to yield the aromatic azulene core. orgsyn.orgdntb.gov.ua

To synthesize a 6-substituted azulene like 6-phenylazulene, a modification of the pyridine-derived component is necessary. The classical Ziegler-Hafner method, which uses pyridinium or pyrylium (B1242799) salts, is highly effective for producing azulene and its alkyl or aryl derivatives on a large scale. nih.govorgsyn.org The adaptation for 6-phenylazulene would involve starting with a pyridine (B92270) ring appropriately substituted such that the phenyl group is positioned at what will become the C-6 of the azulene. For instance, a 4-phenylpyridinium salt could serve as a precursor. The condensation with sodium cyclopentadienide, followed by thermal cyclization, would theoretically place the phenyl group at the desired 6-position of the azulene ring. researchgate.net This method's versatility has made various azulene derivatives readily accessible. orgsyn.org

Table 1: Key Features of the Ziegler-Hafner Synthesis

Feature Description
Reactants Cyclopentadienyl anion and an activated pyrylium or pyridinium salt (Zincke salt). nih.govresearchgate.net
Key Intermediate A fulvene derivative formed after ring-opening of the pyridine moiety. orgsyn.org
Final Step Thermal intramolecular electrocyclization followed by elimination.

| Substitution Control | Substituents on the pyrylium salt precursor dictate the substitution pattern on the seven-membered ring of the resulting azulene. nih.gov |

The Nozoe synthesis offers another classical route, typically involving the reaction of troponoid compounds (tropone derivatives) with active methylene (B1212753) compounds. nih.govresearchgate.net This method is particularly useful for preparing azulenes with functional groups like amino or hydroxy at the 2-position. nih.gov A relevant approach for forming the azulene skeleton involves [8+2] cycloaddition reactions. nih.gov In these reactions, a tropone (B1200060) derivative or a related 8π-electron component, such as 2H-cyclohepta[b]furan-2-one, reacts with a 2π-electron component (the dienophile), like an enol ether or an enamine. nih.gov

For the synthesis of a 6-phenylazulene derivative, the strategy would necessitate a troponoid precursor bearing a phenyl group at the appropriate position (e.g., 5-phenyltropone). The cycloaddition with a suitable ketene (B1206846) acetal (B89532) or enamine, followed by elimination, would construct the five-membered ring and yield the 6-phenylazulene core. nih.gov These reactions often require high temperatures (160–190 °C) but can provide moderate to excellent yields of the azulene product. nih.gov The mechanism involves the initial [8+2] cycloaddition to form a strained intermediate, which then undergoes further transformations, such as decarboxylation and elimination of an alcohol, to aromatize into the azulene system. nih.gov

Modern Cross-Coupling Strategies for Phenylazulene Synthesis

Modern synthetic chemistry largely favors cross-coupling reactions for constructing biaryl compounds like 6-phenylazulene. These methods offer high efficiency and functional group tolerance, starting from a pre-functionalized azulene core, typically a haloazulene or an azulenylboron derivative.

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for C-C bond formation. nih.gov The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comscispace.com To synthesize 6-phenylazulene, this reaction is typically performed by coupling a 6-haloazulene (e.g., 6-bromoazulene) with phenylboronic acid. scispace.com

This approach has been successfully applied to synthesize various 6-arylpurines and other heterocyclic systems, demonstrating its reliability. scispace.com The versatility of the Suzuki-Miyaura reaction is a significant advantage, as a wide array of arylboronic acids are commercially available, and the reaction conditions are generally mild and tolerant of many functional groups. scispace.commdpi.com The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the 6-haloazulene, transmetalation with the phenylboronic acid, and reductive elimination to yield 6-phenylazulene and regenerate the catalyst. youtube.com

Table 2: Typical Conditions for Suzuki-Miyaura Synthesis of 6-Phenylazulene

Component Example Purpose
Azulene Substrate 6-Bromoazulene derivative Aryl halide coupling partner
Boron Reagent Phenylboronic acid Source of the phenyl group
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ Palladium(0) source for the catalytic cycle
Ligand SPhos, PPh₃ Stabilizes the palladium center and facilitates the reaction
Base K₂CO₃, K₃PO₄ Activates the boronic acid for transmetalation

| Solvent | Toluene, Dioxane, DME | Solubilizes reactants and facilitates the reaction at elevated temperatures |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are effective for the synthesis of 6-phenylazulene. Direct C-H arylation has emerged as a powerful, atom-economical alternative. scispace.comrsc.org This method allows for the coupling of a C-H bond in an azulene directly with an aryl halide, avoiding the pre-functionalization step of preparing an organometallic azulene reagent. scispace.com For instance, the direct palladium-catalyzed coupling of azulene with bromobenzene (B47551) could potentially form 6-phenylazulene, although regioselectivity can be a challenge, as the 1- and 3-positions of azulene are more reactive towards electrophilic substitution. scispace.comresearchgate.net

Therefore, these reactions are more commonly applied to haloazulenes. The palladium-catalyzed direct arylation of 6-bromoazulene with benzene (B151609) would be a more controlled approach. scispace.comrsc.org These reactions are valuable for creating 2- and 6-arylazulene derivatives, which are difficult to access through electrophilic substitution pathways. scispace.com

A key step for many cross-coupling reactions, including the Suzuki-Miyaura coupling, is the synthesis of the organoboron reagent. nih.gov Iridium-catalyzed C-H borylation has become a premier method for directly converting aromatic C-H bonds into C-B bonds. umich.edusigmaaldrich.com This reaction is highly efficient and typically uses bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. sigmaaldrich.com

Applying this to azulene allows for the synthesis of azulenylboronic esters, which are precursors to 6-phenylazulene. The regioselectivity of the borylation is a critical factor. Research has shown that iridium-catalyzed C-H activation on the azulene core can be directed. While steric factors often dominate, leading to borylation at the less hindered positions, specific ligand choices can influence the outcome. umich.edubeilstein-journals.org The synthesis of a 6-azulenylboronate ester via this method would provide a crucial intermediate. This borylated azulene can then be subjected to Suzuki-Miyaura coupling with a phenyl halide (e.g., bromobenzene or iodobenzene) to furnish 6-phenylazulene. researchgate.net This two-step sequence (C-H borylation followed by cross-coupling) represents a highly modular and flexible strategy for synthesizing 6-phenylazulene and its derivatives. nih.gov

Table 3: Compounds Mentioned

Compound Name
Azulene, 6-phenyl-
2H-Cyclohepta[b]furan-2-one
6-Bromoazulene
Phenylboronic acid
Bis(pinacolato)diboron
Bromobenzene
Iodobenzene
Pyridine
Tropone
Sodium cyclopentadienide
4-Phenylpyridinium salt

Strategies for Derivatization and Functionalization of 6-Phenylazulene

The functionalization of the 6-phenylazulene core is achieved through various synthetic methodologies, each targeting specific positions on the azulene nucleus to introduce desired functional groups. These strategies are crucial for tuning the molecule's properties and for creating building blocks for more complex architectures.

Iron-mediated reactions have been shown to be an effective method for the functionalization of azulenes. Azulenes can act as competent nucleophiles in addition to cationic iron carbonyl dienyl complexes. This reaction proceeds smoothly at room temperature in acetone, utilizing sodium bicarbonate as an inexpensive base. Research has demonstrated that 6-phenylazulene, which possesses two nucleophilic sites on its five-membered ring (C1 and C3), can be doubly alkylated. When an excess of a cationic iron complex is used, an equimolar mixture of diastereomers is produced in high yield. This methodology provides a direct route to introduce functional handles that can be utilized for further derivatization.

Table 1: Iron-Mediated Alkylation of 6-Phenylazulene

Azulene Derivative Iron Complex Product(s) Yield

Data sourced from studies on iron-mediated additions to azulene systems.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. For the azulene core, these reactions are highly regioselective. Theoretical and experimental studies have established that the electrophilic attack preferentially occurs on the electron-rich five-membered ring. nih.gov The positions C1 and C3 are the most nucleophilic and therefore the most reactive sites for EAS, a result of the molecule's electronic structure which leads to the formation of a stable tropylium (B1234903) cation-like intermediate. nih.gov

A prominent example of EAS on substituted azulenes is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govresearchgate.netmdpi.com This reaction has been successfully applied to 6-substituted azulenes, including 6-phenylazulene, to introduce formyl groups. Research has shown that 6-phenylazulene can be converted into dialdehydes under Vilsmeier-Haack conditions, indicating that formylation occurs at both the C1 and C3 positions. rsc.org

The regioselectivity of EAS reactions is governed by the electronic properties of substituents already present on the aromatic ring. Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. acs.orgresearchgate.netrsc.org A phenyl group is generally considered a weakly activating group that directs incoming electrophiles to the ortho and para positions of the ring to which it is attached.

In the case of 6-phenylazulene, the phenyl group is attached to the seven-membered ring. The inherent reactivity of the azulene nucleus, however, is the dominant factor in directing EAS. The electron density is highest at the C1 and C3 positions of the five-membered ring. nih.gov The phenyl group at C6 does not alter this fundamental reactivity pattern. Instead of directing substitution to the seven-membered ring, its electronic influence is relayed through the conjugated system, but the powerful nucleophilicity of the C1/C3 positions remains the primary determinant for the site of electrophilic attack. The successful bis-formylation of 6-phenylazulene at the 1- and 3-positions under Vilsmeier-Haack conditions confirms that the phenyl substituent does not override the intrinsic regioselectivity of the azulene core. rsc.org

The creation of 1,3,6-trisubstituted azulenes is a key synthetic goal for producing highly tailored molecular structures. Using 6-phenylazulene as the starting scaffold, the Vilsmeier-Haack reaction provides a direct and efficient route to achieve this substitution pattern. rsc.org By subjecting 6-phenylazulene to formylating agents like DMF and POCl₃, formyl groups are selectively introduced at the electron-rich 1- and 3-positions.

This one-step transformation yields a 1,3-diformyl-6-phenylazulene derivative. The resulting aldehyde functionalities are versatile synthetic handles that can be readily transformed into a wide array of other groups through subsequent reactions such as oxidation, reduction, or condensation, thereby opening pathways to a diverse library of 1,3,6-trisubstituted azulenes based on the 6-phenylazulene framework.

Table 2: Vilsmeier-Haack Formylation of 6-Phenylazulene

Starting Material Reagents Product

This reaction provides a direct scaffold for further derivatization. rsc.org

Electrophilic Aromatic Substitution (EAS) on 6-Phenylazulene

Synthesis of Conjugated Systems Incorporating 6-Phenylazulene Units

The integration of the 6-phenylazulene motif into larger π-conjugated systems is of significant interest for the development of novel organic electronic materials. The unique properties of the azulene core, including its dipole moment and small HOMO-LUMO gap, can be imparted to oligomeric and polymeric structures. nih.gov The synthesis of these systems typically relies on modern cross-coupling reactions, which require halo- or metal-functionalized azulene precursors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and direct arylation reactions, are powerful tools for forming C-C bonds between aromatic units. nobelprize.orgrwth-aachen.deresearchgate.net For instance, the direct cross-coupling of 6-bromoazulene derivatives with thiophenes has been demonstrated, providing a pathway to 6-thienylazulenes. scispace.com This methodology establishes a clear precedent for coupling various aromatic and heteroaromatic units at the 6-position of the azulene ring. By analogy, a 6-phenyl-1,3-dihaloazulene, accessible from the Vilsmeier-Haack product, could serve as a key monomer for building more complex conjugated structures.

The synthesis of co-oligomers and polymers containing azulene units allows for the creation of materials with tunable optoelectronic properties. researchgate.net The connectivity of the azulene unit within the polymer backbone—for example, through the 1,3-positions versus the 2,6-positions—plays a critical role in determining the final properties of the material. nih.govacs.org

While polymers based specifically on 6-phenylazulene are not extensively documented, established synthetic routes for other azulene-based polymers provide a clear blueprint. The Suzuki-Miyaura coupling reaction is a common method, reacting dihaloazulenes with diboronic acids or esters of other aromatic compounds like fluorene (B118485) or thiophene. nih.gov For example, 2,6-dibromoazulene has been copolymerized with 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)di(1,3,2-dioxaborolane) to furnish an azulene-fluorene conjugated polymer. nih.gov

Following this established methodology, a 1,3-dihalo-6-phenylazulene monomer could be subjected to Suzuki-Miyaura polycondensation with various aromatic diboronic esters to yield a range of co-polymers incorporating the 6-phenylazulene motif in a 1,3-connected fashion along the polymer backbone. Such polymers would be expected to exhibit unique electronic and optical properties derived from the specific combination of the 6-phenylazulene acceptor unit and the chosen aromatic donor comonomer.

Table 3: Mentioned Chemical Compounds

Compound Name
Azulene, 6-phenyl-
N,N-dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
1,3-Diformyl-6-phenylazulene
Naphthalene
6-Bromoazulene
Thiophene
6-Thienylazulene
2,6-Dibromoazulene
2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)di(1,3,2-dioxaborolane)
Fluorene
Sodium bicarbonate

Advanced Spectroscopic and Structural Characterization of Azulene, 6 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for delineating the precise atomic arrangement within the 6-phenylazulene framework.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in confirming the identity and purity of 6-phenylazulene and its derivatives. The chemical shifts observed in the ¹H NMR spectrum are characteristic of the distinct electronic environments of the protons in the azulene (B44059) and phenyl rings. For instance, in a study of diethyl 2-amino-6-phenylazulene-1,3-dicarboxylate, the protons on the seven-membered ring of the azulene core appear at distinct downfield shifts, with the proton at position 4/8 appearing as a doublet at approximately 9.17 ppm and the proton at position 2 appearing as a singlet at 7.79 ppm. The protons of the phenyl group typically resonate in the range of 7.40-7.62 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and local electronic environment. For diethyl 2-amino-6-phenylazulene-1,3-dicarboxylate, the carbonyl carbons of the ester groups appear far downfield, while the aromatic carbons of both the azulene and phenyl rings resonate in the characteristic aromatic region of the spectrum. rsc.org The specific chemical shifts are sensitive to substituent effects, providing a powerful tool for probing the electronic influence of the phenyl group on the azulene nucleus. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 6-Phenylazulene Derivative (Diethyl 2-amino-6-phenylazulene-1,3-dicarboxylate in CDCl₃) rsc.org

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4/89.17 (d, J = 11.4 Hz)146.37
H-27.79 (s)162.38
Phenyl-H7.62 (d, J = 7.4 Hz)144.81
Phenyl-H7.48 (dd, J = 7.4, 7.3 Hz)143.81
Phenyl-H7.40 (t, J = 7.3 Hz)132.78
H-5/77.78 (d, J = 11.4 Hz)130.85
-OCH₂CH₃4.47 (q, J = 7.1 Hz)128.83
-OCH₂CH₃1.48 (t, J = 7.1 Hz)128.25
C-1/3127.88
C-9/1099.92
-OCH₂CH₃59.83
-OCH₂CH₃14.66

Correlation Spectroscopy (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity of the atoms within the 6-phenylazulene molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those separated by two or three bonds. sdsu.edu In 6-phenylazulene, COSY spectra would show correlations between adjacent protons on both the azulene and phenyl rings, allowing for the tracing of the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu This is crucial for assigning the carbon signals based on their directly bonded, and often more easily assigned, proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as the link between the phenyl and azulene rings. For example, a correlation between the protons on the phenyl ring and the C-6 carbon of the azulene ring would definitively confirm the substitution pattern.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Dihedral Angles in 6-Phenylazulene

Single-crystal X-ray diffraction studies of 6-phenylazulene and its derivatives reveal key conformational features. A critical parameter is the dihedral angle between the plane of the azulene ring system and the plane of the phenyl substituent. In the case of SF₅-phenylazulene, the dihedral angles were found to be 8.3(5)° and 22.6(5)° for the two independent molecules in the unit cell, indicating a non-coplanar arrangement. researchgate.net This twisting is a result of steric hindrance between the ortho-protons of the phenyl group and the adjacent protons on the azulene ring. The degree of this twist can influence the extent of π-conjugation between the two aromatic systems.

Intermolecular Interactions and Crystal Packing

The way in which 6-phenylazulene molecules arrange themselves in a crystal lattice is dictated by a variety of intermolecular interactions. mdpi.com These can include van der Waals forces, π-π stacking interactions between the aromatic rings of adjacent molecules, and C-H···π interactions. rsc.orgnih.gov The specific packing motif can have a significant impact on the bulk properties of the material. For instance, the crystal structure of a 1,6-bis(phenylethynyl)pyrene-based cyclophane, a more complex related system, revealed dimerization through intermolecular C-H···π interactions. rsc.org The study of these interactions is crucial for understanding the solid-state properties and for the design of crystalline materials with specific functionalities. mdpi.comrsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of 6-phenylazulene and for analyzing its fragmentation patterns. bioanalysis-zone.comunivie.ac.at HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. mdpi.com This high accuracy is essential for confirming the molecular formula of newly synthesized compounds. bioanalysis-zone.com

Under the energetic conditions of mass spectrometry, particularly with hard ionization techniques like electron impact (EI), the 6-phenylazulene molecule can fragment in a characteristic manner. acdlabs.com The analysis of these fragmentation patterns provides valuable structural information. scienceready.com.au Common fragmentation pathways may involve the cleavage of the bond between the phenyl and azulene rings, or fragmentation within the azulene nucleus itself. The relative abundance of the different fragment ions can provide insights into the relative stabilities of the resulting cations and neutral species. youtube.com For instance, the observation of a prominent ion corresponding to the phenyl cation or the azulenyl cation would be indicative of the relative ease of cleavage of the C-C bond connecting the two rings.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, with the most common transitions being π → π* and n → π*. libretexts.orghnue.edu.vn The wavelength of maximum absorption (λmax) is a key characteristic of a compound and is influenced by its electronic structure, particularly the extent of conjugation. msu.edu

The UV-Vis spectrum of azulene and its derivatives is of particular interest due to the S2 → S0 fluorescence, a violation of Kasha's rule. acs.org The absorption spectra of azulene derivatives are generally influenced by the nature and position of substituents. rsc.org However, for some isomers of phenylazulene, the absorption spectra in the visible region can be very similar. rsc.org

For 6-phenylazulene, the absorption spectrum is characterized by multiple bands. Studies have reported absorption maxima for related 2,6-functionalized azulene molecules with fluorenyl substituents in the range of 445 to 468 nm. researchgate.net Another study on 2-phenylazulene (B92501) derivatives reported a λmax at 338 nm. researchgate.net The presence of conjugated systems, like the phenyl group in 6-phenylazulene, typically leads to bathochromic (red) shifts in the absorption maxima compared to the parent azulene molecule. msu.edu

Table 1: UV-Vis Absorption Data for Phenylazulene Derivatives

Compound λmax (nm) Solvent
2,6-functionalized azulenes with fluorenyl substituents 445-468 Not specified
2-phenylazulene derivative 338 Not specified

This table compiles data for related phenylazulene compounds to provide context for the expected spectral properties of 6-phenylazulene.

Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. nih.gov These parameters are crucial for understanding the photophysical properties of a molecule.

Azulene and its derivatives are known for their unusual fluorescence from the second excited singlet state (S2), which is a rare phenomenon. acs.org The lifetime of the S2 state in azulene is relatively long, allowing for emission, while the S1 state is short-lived and non-emissive. acs.org

Specific fluorescence quantum yield and excited-state lifetime data for 6-phenylazulene were not found in the provided search results. However, for context, the fluorescence quantum yield of Alexa Fluor 488, a common fluorescent dye, is 0.92 with a lifetime of 4.1 ns. thermofisher.com The lifetimes of excited states are often in the nanosecond range. nih.gov For some complex molecules, multi-exponential decays are observed, indicating the presence of multiple emissive species or complex excited-state dynamics. mdpi.comedinst.com

Halochromism refers to the change in color of a substance upon a change in pH, often due to protonation or deprotonation of the molecule. mdpi.com Azulene derivatives frequently exhibit halochromic behavior. rsc.org Upon protonation, typically on the five-membered ring, the electronic structure of the azulene core is altered, leading to a change in the UV-Vis absorption spectrum and a visible color change. rsc.org The protonated form contains a stable 6π-electron tropylium (B1234903) cation within the seven-membered ring. rsc.org

For 6-phenylazulene, protonation with an acid like trifluoroacetic acid (TFA) results in a pronounced color change. rsc.org Specifically, the solution turns yellow-brown due to the appearance of a new absorption peak in the blue region of the spectrum, with a reported λmax of 409 nm for the protonated species in dichloromethane (B109758) (CH2Cl2). rsc.org This response to protonation suggests potential applications for 6-phenylazulene in chemical sensing. rsc.org In contrast, some other isomers, such as 1-substituted azulenes, show more subtle color changes upon protonation. rsc.org

The protonated forms of other 2,6-substituted azulenes have shown significant redshifted absorption maxima, for example, to between 560 and 643 nm, and can become fluorescent whereas their neutral forms are not. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. rasayanjournal.co.in IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. vscht.cz Raman spectroscopy, on the other hand, relies on the inelastic scattering of light, and the active vibrations are those that cause a change in the polarizability of the molecule. s-a-s.org

For aromatic compounds like 6-phenylazulene, characteristic IR and Raman bands can be assigned to specific functional groups and vibrational modes. libretexts.org The IR spectra of aromatic compounds typically show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The substitution pattern on the benzene (B151609) ring can also be determined from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region. libretexts.org

While a full IR and Raman spectral analysis for 6-phenylazulene is not available in the provided results, the spectra of related structures can provide insight. For example, the IR spectrum of phenylacetylene (B144264) shows a ≡C-H stretch at 3300 cm⁻¹, C-H stretches from the benzene ring between 3000 and 3100 cm⁻¹, C=C stretches of the ring between 1450 and 1600 cm⁻¹, and an out-of-plane bending band indicating monosubstitution at 750 cm⁻¹. libretexts.org Similarly, the Raman spectra of complex organic molecules can be interpreted with the aid of computational methods like Density Functional Theory (DFT) to assign specific vibrational modes. osaka-u.ac.jp

Table 2: Characteristic Infrared Absorption Ranges for Functional Groups Relevant to 6-Phenylazulene

Functional Group Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H 3000 - 3100 Stretch
Aromatic C=C 1400 - 1600 Stretch

This table is based on general characteristic IR absorption frequencies for aromatic compounds.

Theoretical and Computational Studies on Azulene, 6 Phenyl

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can capture the dynamic nature of molecules, providing insights into their flexibility, interactions, and structural evolution.

Conformational Flexibility of the Phenyl Group

Dihedral Angle DescriptionAngle (degrees)Reference
Azulene-Phenyl dihedral angle (Molecule 1)8.3(5) rsc.org
Azulene-Phenyl dihedral angle (Molecule 2)22.6(5) rsc.org

These values suggest that while the phenyl group is not rigidly planar with the azulene (B44059) core, its orientation is influenced by its environment. MD simulations can further elucidate the potential energy landscape associated with the rotation of the phenyl group, identifying preferred conformations and the energy barriers separating them.

Intermolecular Interactions in Solution or Solid State

Understanding the intermolecular interactions of Azulene, 6-phenyl- is vital for predicting its behavior in different environments, such as solutions or solid-state materials. Computational studies, including MD simulations, can characterize these interactions, which typically include van der Waals forces, π-π stacking between aromatic systems, and potentially dipole-dipole interactions.

In the context of phenylazulenes, particularly those with alkyl chains (like 6-octyl-2-phenylazulene), MD simulations have been used to study liquid crystalline phases. These studies reveal how intermolecular forces, such as π-π interactions and van der Waals forces, contribute to the stabilization of ordered phases researchgate.net. Furthermore, simulations in solution can model the solvation shell around the molecule, detailing how solvent molecules interact with the azulene and phenyl moieties, influencing solubility and reactivity. While specific quantitative data for 6-phenylazulene in various solvents is not detailed in the provided snippets, the general principles of MD simulations for analyzing hydrogen bonding, van der Waals forces, and electrostatic interactions are well-established dovepress.comnih.govfrontiersin.org.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry plays a pivotal role in predicting the reactivity of organic molecules and elucidating the mechanisms of chemical reactions. By calculating energy profiles, transition states, and electron distributions, researchers can gain a deep understanding of how and where reactions occur.

Computational Insights into Regioselectivity

The regioselectivity of a reaction refers to the preference for a reaction to occur at one specific position over others within a molecule. For Azulene, 6-phenyl-, computational studies can predict preferred sites for electrophilic or nucleophilic attack. The azulene core itself possesses inherent electronic properties that dictate its reactivity: the five-membered ring is generally more nucleophilic at the C1 and C3 positions, while the seven-membered ring is more electrophilic at the C4, C6, and C8 positions nih.gov.

Computational investigations, such as Density Functional Theory (DFT) calculations, can further refine these predictions by analyzing electron density distributions, frontier molecular orbital (HOMO/LUMO) energies, and reaction barriers for potential reaction pathways involving the 6-phenylazulene system rsc.orgnih.govresearchgate.net. For example, computational studies on related azulene derivatives have successfully predicted regioselectivity in protonation reactions, identifying the more stable protonation sites rsc.org.

Position of Azulene CorePredicted ReactivityReference
C1Nucleophilic nih.gov
C3Nucleophilic nih.gov
C4Electrophilic nih.gov
C6Electrophilic nih.gov
C8Electrophilic nih.gov

These computational insights are crucial for designing synthetic strategies and understanding the outcome of reactions involving Azulene, 6-phenyl-.

Energy Profiles for Key Reactions

The energy profile of a chemical reaction, often depicted as a reaction coordinate diagram, illustrates the change in energy as reactants transform into products. This profile includes key features such as the activation energy (the energy barrier that must be overcome for the reaction to proceed) and transition states (the highest energy point along the reaction pathway) wikipedia.orgyoutube.com.

Computational methods, including DFT, are employed to map these energy profiles for reactions involving Azulene, 6-phenyl-. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the feasibility and kinetics of various reaction pathways wikipedia.orgchalmers.seresearchgate.net. For instance, studies might focus on predicting the energy barriers for electrophilic aromatic substitution reactions at different positions of the azulene ring or for reactions involving the phenyl substituent. Such detailed energy profiles are indispensable for understanding reaction mechanisms, optimizing reaction conditions, and predicting product yields.

Compound List:

Azulene, 6-phenyl-

Reactivity Profiles and Mechanistic Elucidation of Azulene, 6 Phenyl

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems, involving the replacement of an atom (typically hydrogen) attached to an aromatic ring by an electrophile. Azulene's non-alternant aromatic character leads to a distinct reactivity pattern compared to benzenoid aromatics.

Positional Selectivity on the Azulene (B44059) Ring in 6-Phenylazulene

In unsubstituted azulene, the five-membered ring is generally more reactive towards electrophilic attack than the seven-membered ring. This is attributed to the greater contribution of resonance structures that place a positive charge on the five-membered ring, leading to a tropylium-like cation intermediate, which is highly stabilized nih.gov. Consequently, electrophilic substitutions on azulene typically occur preferentially at the C1 and C3 positions nih.gov. For 6-phenylazulene, while specific experimental data detailing the exact positional selectivity of EAS reactions on this particular derivative are not extensively detailed in the provided literature, it is reasonable to infer that the inherent reactivity of the azulene core at positions C1 and C3 would still be significant. The phenyl substituent at C6 might influence this selectivity through steric and electronic effects, but the primary sites of electrophilic attack are expected to remain within the more electron-rich five-membered ring.

Nucleophilic Addition Reactions

Nucleophilic addition reactions involve the attack of a nucleophile on an electron-deficient center, typically a carbon atom involved in a double or triple bond. Azulenes, with their polarized π-electron system and inherent dipole moment, can participate in various reactions. While direct nucleophilic addition to the azulene ring of 6-phenylazulene is less commonly reported than electrophilic substitution, azulenes themselves can act as nucleophiles in addition reactions. For instance, azulenes have been shown to act as competent nucleophiles in additions to iron complexes chalmers.se. In the context of azuliporphyrins derived from 6-phenylazulene, nucleophilic attack by pyrrolidine (B122466) has been observed adjacent to the phenyl substituent acs.orgresearchgate.net. Generally, nucleophilic additions to azulene derivatives are known to occur at the C4, C6, and C8 positions of the seven-membered ring nih.gov.

Cross-Coupling Reactions at Other Positions of 6-Phenylazulene

Cross-coupling reactions, particularly palladium-catalyzed ones like Suzuki-Miyaura and Sonogashira couplings, are powerful tools for carbon-carbon bond formation and have been employed to functionalize azulene derivatives at various positions. For phenylazulenes, functionalization at positions other than the phenyl attachment is achievable. For example, borylation at the C2 position of 6-tert-butylazulene followed by Suzuki coupling with haloarenes has been reported rsc.org, indicating that the C2 position is amenable to such transformations. Similarly, the preparation of 1-phenylazulene and alkynyl-functionalized azulenes via Suzuki and Sonogashira couplings, respectively, highlights the utility of these methods for introducing substituents onto the azulene core chalmers.se. The synthesis of azulenylzinc reagents has also enabled their use in Negishi cross-coupling reactions thieme-connect.com. These examples demonstrate that the azulene scaffold, including in the presence of a phenyl substituent at C6, can be selectively functionalized at different positions through established cross-coupling methodologies.

Table 1: Examples of Cross-Coupling Reactions Involving Azulene Derivatives

Reaction TypeSubstrate/DerivativePosition of FunctionalizationOutcome/Product TypeReference
Suzuki-Miyaura Coupling6-tert-butylazulene (via borylation at C2)C2Aryl-substituted azulenes rsc.org
Sonogashira CouplingAzulenesulfonium saltsVariousAlkynyl-functionalized azulenes chalmers.se
Negishi CouplingAzulenylzinc reagentsVariousBiaryl or alkyl-azulene compounds thieme-connect.com
Suzuki Coupling1-Phenylazulene precursorC1Biaryls chalmers.se

Photochemical Reactions and Pathways

Azulene and its derivatives are known to exhibit interesting photochemical properties due to their extended π-electron systems and unique electronic transitions. Photochemical reactions are initiated by the absorption of light energy, leading to excited states that can undergo various transformations, including cycloadditions, rearrangements, and decomposition slideshare.nettestbook.com.

Photodecomposition Studies (Excluding Toxicological Aspects)

While specific studies focusing solely on the photodecomposition of 6-phenylazulene are not explicitly detailed in the provided snippets, general photochemical reactivity of related azulene systems has been observed. For instance, dihydroazulene (B1262493) derivatives can undergo photochemical transformations, including elimination of hydrogen cyanide core.ac.uk. The general photochemical behavior of aromatic compounds includes photo-addition, photocycloaddition, and photo-oxidation slideshare.net. Phenyl-substituted azulenes are also mentioned in the context of photochemical studies rsc.org. The absorption of light can lead to excited states that may undergo various reactions, including potential decomposition pathways, though specific mechanisms and products for 6-phenylazulene under photolysis are not elaborated upon in the provided search results.

Advanced Research Applications of Azulene, 6 Phenyl and Its Derivatives Non Clinical

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. ossila.com Azulene (B44059) derivatives, due to their distinct electronic characteristics, have attracted significant interest for these applications. orglabs.sk

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are cornerstone technologies in modern organic electronics. ossila.comresearchgate.net OLEDs produce light via the electroluminescence of organic compounds, while OFETs act as switches and amplifiers. The performance of these devices is highly dependent on the charge transport capabilities of the organic materials used. researchgate.netscm.com

While specific research on 6-phenylazulene in OLEDs and OFETs is not extensively detailed in current literature, the general class of azulene derivatives is recognized for its potential in these areas. The inherent dipolar nature of the azulene core could facilitate charge injection and transport, which are crucial for efficient device operation. The phenyl substituent in 6-phenylazulene can further influence molecular packing in the solid state, which in turn affects charge carrier mobility. Researchers have explored various organic polymers and small molecules for these applications, with a focus on materials that possess high charge carrier mobility and are solution-processable for low-cost manufacturing. ossila.com The development of functionalized azulenes is a promising direction for creating novel semiconductor materials for next-generation flexible displays and wearable electronics. ossila.comorglabs.sk

| Solution Processability | The ability of a material to be dissolved in a solvent and deposited as a thin film. | Enables low-cost, large-area fabrication techniques like printing, crucial for flexible electronics. ossila.com |

Photovoltaic Devices and Solar Cell Components

Organic photovoltaic (OPV) devices, or solar cells, convert sunlight into electricity using organic semiconductor materials. researchgate.netsapub.org The efficiency of these devices depends on the ability of the material to absorb light across the solar spectrum and to efficiently separate the resulting excitons (electron-hole pairs) into free charges.

Azulene derivatives are being investigated for their potential use in solar cells. sapub.org The strong absorption of azulenes in the visible region of the electromagnetic spectrum makes them attractive as light-harvesting components. The energy levels (HOMO and LUMO) of 6-phenylazulene can be tuned by chemical modification to match those of other materials in a solar cell, facilitating efficient charge transfer at the donor-acceptor interface. While crystalline silicon remains the dominant material in the photovoltaic market, research into third-generation technologies like dye-sensitized solar cells (DSSC) and perovskite solar cells continues to grow, with a focus on novel materials to improve efficiency and reduce costs. solarmagazine.comsyronoptics.com The unique properties of azulene-based compounds could be harnessed in these next-generation photovoltaic technologies. researchgate.net

Chromophores and Fluorophores for Advanced Materials

A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. syronoptics.comaatbio.com A fluorophore is a chromophore that can re-emit absorbed light energy as fluorescence. wikipedia.orgnih.gov The distinct electronic transitions of the azulene ring system give rise to its characteristic blue color and interesting photophysical properties.

The 6-phenylazulene scaffold can be functionalized to create a range of chromophores and fluorophores with tailored absorption and emission characteristics. The phenyl group can be substituted to modulate the electronic properties of the azulene core, thereby shifting the absorption and fluorescence wavelengths. This tunability is highly desirable for creating "designer" probes and dyes for advanced materials science. For instance, environment-sensitive fluorophores can be designed, where the emission color and intensity change in response to the polarity of their surroundings. wikipedia.org An example is 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), a fluorophore whose emission maximum shifts significantly with solvent polarity, making it a useful probe in various chemical systems. wikipedia.org Similar principles can be applied to 6-phenylazulene derivatives to develop sensors and smart materials.

Table 2: Photophysical Properties of an Environment-Sensitive Fluorophore (6DMN)

Solvent Emission Max (λ_em) Quantum Yield (Φ)
Toluene 491 nm -
Chloroform - 0.225
Water 592 nm 0.002

Data for 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), demonstrating the effect of environmental polarity on fluorescent properties. wikipedia.org

Non-Linear Optics (NLO) Materials

Non-linear optics (NLO) describes the behavior of light in materials where the optical properties, such as the refractive index, change with the intensity of the light itself. thieme-connect.com This phenomenon is only observable at the high light intensities produced by lasers and is the basis for technologies like frequency conversion (e.g., frequency doubling) and optical switching.

Materials with large NLO responses are typically characterized by a high degree of molecular polarizability and often possess a non-centrosymmetric structure. Azulene derivatives are promising candidates for NLO materials due to the significant dipole moment of the azulene core and the extensive π-conjugated system. The extended conjugation in 1-phenylazulene has been noted for its potential to enable non-linear optical properties. lookchem.comsioc-journal.cn The 6-phenyl- substitution would similarly enhance the π-electron system, which is a key requirement for NLO activity. Research in this area involves designing and synthesizing molecules with optimized electronic structures to maximize their NLO response for applications in telecommunications and optical computing.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry is the field of chemistry that explores the non-covalent interactions between molecules. nih.gov These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, govern processes like molecular recognition and self-assembly. mdpi.com

Self-Assembly and Molecular Recognition (Excluding Biological Contexts)

Self-assembly is the spontaneous organization of molecules into ordered structures. rsc.org In the context of 6-phenylazulene, the flat, aromatic nature of both the azulene and phenyl rings makes it an ideal candidate for forming ordered assemblies through π-π stacking interactions. Molecular recognition refers to the specific binding of a "guest" molecule to a "host" molecule. nih.gov

The design of synthetic supramolecular structures is a vibrant area of research, with applications in materials science and nanotechnology. mdpi.com By modifying the periphery of the 6-phenylazulene molecule, it is possible to program its self-assembly into specific architectures like nanofibers, vesicles, or liquid crystals. For example, photo-responsive host-guest systems have been created using pillar nih.govarene hosts that can be switched with light to control the aggregation of guest molecules into different nanostructures. ucm.es The principles of molecular complementarity, where shape and electronic properties dictate binding, can be applied to design 6-phenylazulene-based hosts or guests for creating complex, functional supramolecular systems.

### 6.

The unique electronic structure of azulene, characterized by the fusion of an electron-rich cyclopentadienyl (B1206354) anion and an electron-deficient tropylium (B1234903) cation, results in a significant dipole moment and distinctive photophysical properties. rsc.orgrsc.org These characteristics make azulene and its derivatives, including 6-phenylazulene, attractive scaffolds for the development of advanced materials in fields such as crystal engineering and sensor technology. The phenyl substituent at the 6-position can further modulate these properties through steric and electronic effects, influencing intermolecular interactions and the potential for molecular recognition.

#### 6.3.2. Crystal Engineering Applications

Crystal engineering focuses on the rational design and synthesis of solid-state structures by controlling intermolecular interactions to achieve desired material properties. The inherent dipole moment and polarizable π-system of the azulene core make its derivatives intriguing targets for crystal engineering. The goal is often to overcome the natural tendency of dipolar molecules to arrange in a centrosymmetric, antiparallel fashion, which would cancel out the net dipole moment in the bulk material. Strategies to achieve non-centrosymmetric packing are crucial for developing materials with properties like ferroelectricity and second-harmonic generation (SHG). sioc-journal.cn

While specific crystal structure analyses for 6-phenylazulene are not extensively detailed in the surveyed literature, research on closely related derivatives provides significant insights. For instance, studies on 1,3-di-tert-butylazulene derivatives show that introducing bulky substituents can effectively disrupt antiparallel stacking, leading to polar space groups and macroscopic polarization. sioc-journal.cn This principle is directly applicable to 6-phenylazulene, where the phenyl group can be tailored with substituents to control solid-state packing.

A notable area of research is the development of liquid crystalline materials from azulene derivatives. mdpi.com The calamitic (rod-like) shape of molecules like 6-alkyl-2-phenylazulene promotes the formation of mesophases. researchgate.nettandfonline.com In these systems, the azulene core provides the rigid, polar segment, while flexible alkyl chains influence the phase behavior. Detailed studies on 6-octyl-2-phenylazulene have characterized its soft crystal Smectic E (SmE) phase, a highly ordered, layered liquid crystal structure. tandfonline.comacs.orgresearchgate.net Molecular dynamics within this phase, such as head-to-tail disordering, have been investigated using techniques like X-ray diffraction and dielectric spectroscopy. tandfonline.com The length of the alkyl chain is a critical factor in determining the type and stability of the mesophase, demonstrating a clear structure-property relationship that is central to crystal engineering. researchgate.net

Table 1: Liquid Crystalline Properties of 6-Alkyl-2-phenylazulene Derivatives

CompoundAlkyl Chain (n)Observed MesophasesKey FindingsReference
6-Octyl-2-phenylazulene8Smectic E (SmE)Exhibits a soft crystal SmE phase with head-to-tail molecular disordering. tandfonline.com tandfonline.comacs.orgresearchgate.net
Various 6-Alkyl-2-phenylazulenesVariableSmectic E (SmE), Nematic (N), Columnar (Col)The alkyl chain is in a molten state in the liquid-crystalline phase, a universal feature for such mesogens. researchgate.net The type of mesophase is dependent on the molecular structure. acs.org researchgate.netacs.org

#### 6.4. Advanced Sensor Development (Non-Biological)

The distinct electronic and optical properties of the azulene nucleus make it an excellent chromogenic and fluorogenic unit for chemosensors. rsc.org The color of azulene compounds is highly sensitive to the electronic effects of substituents and their interaction with the environment, including the presence of specific analytes. rsc.orgmdpi.com This sensitivity can be harnessed to design colorimetric or fluorescent sensors that signal the presence of a target species through a visible color change or a change in fluorescence intensity. rsc.orgfrontiersin.org

The azulene scaffold is particularly promising for the development of anion sensors. capes.gov.brresearchgate.net Researchers have investigated azulene derivatives functionalized with hydrogen-bond donor groups (e.g., amides, ureas) as receptors for anions like phosphate (B84403) and fluoride (B91410). frontiersin.orgcapes.gov.brresearchgate.net The binding of an anion to the receptor unit perturbs the electronic structure of the azulene core, leading to a detectable spectroscopic response. For example, an azulene-based chemosensor with a pinacolborane receptor motif has been shown to selectively detect fluoride ions in aqueous/alcoholic media through a distinct color change. frontiersin.org

Although specific studies detailing the use of 6-phenylazulene in non-biological sensors are limited, its derivatives have been explored for such applications. The phenyl group at the 6-position can be functionalized to introduce specific recognition sites for analytes. For example, incorporating a pentafluorosulfanyl (SF5)-phenyl substituent at the 2-position of azulene creates a molecule that responds to protonation with a significant color change, suggesting potential for pH sensing. rsc.org Furthermore, azuliporphyrins, which are larger macrocyclic structures incorporating an azulene ring, have been synthesized from 6-phenylazulene. nih.gov These complex structures demonstrate how the 6-phenylazulene unit can be integrated into larger systems designed for molecular recognition and sensing. mdpi.comnih.gov

Table 2: Conceptual Sensor Designs Based on the Azulene, 6-phenyl- Scaffold

Sensor TypeTarget AnalyteProposed Recognition MoietySensing MechanismPotential Signal
Colorimetric Anion SensorFluoride (F⁻), Acetate (AcO⁻)Urea or Thioamide group on the phenyl ringHydrogen bonding between the receptor and the anion, modulating the intramolecular charge transfer (ICT) of the azulene core.Visible color change
Fluorescent Cation SensorHeavy metal ions (e.g., Hg²⁺, Pb²⁺)Crown ether or aza-crown ether appended to the phenyl groupCoordination of the metal ion alters the fluorescence properties (quenching or enhancement) of the azulene fluorophore.Change in fluorescence intensity or wavelength
Redox SensorOxidizing/Reducing agentsNo additional moiety neededThe inherent redox activity of the azulene core is modulated by the analyte.Electrochemical signal change (Cyclic Voltammetry)

Future research could focus on synthesizing and evaluating such functionalized 6-phenylazulene derivatives to develop novel and selective non-biological sensors for environmental and industrial monitoring.

Future Research Directions and Unexplored Avenues for Azulene, 6 Phenyl

Exploration of Novel Synthetic Methodologies for Enhanced Control and Efficiency

Current synthetic routes to 6-phenylazulene, while effective, often present challenges in terms of yield, scalability, and the introduction of diverse functionalities. Future research will likely focus on the development of more elegant and efficient synthetic strategies that offer precise control over the molecular architecture.

One promising avenue is the advancement of transition-metal-catalyzed reactions. Gold-catalyzed cyclization reactions, for instance, have shown potential for the direct synthesis of azulene (B44059) derivatives. researchgate.net Future work could adapt these methods for the specific synthesis of 6-phenylazulene and its derivatives, potentially leading to milder reaction conditions and improved yields. Another area of exploration is the refinement of classic methods like the Ziegler-Hafner azulene synthesis. orgsyn.orggoogle.comdntb.gov.uaresearchgate.net While a cornerstone of azulene chemistry, modifications to this approach could enhance its efficiency and expand its substrate scope for producing 6-substituted azulenes.

Furthermore, leveraging modern synthetic techniques such as flow chemistry could offer significant advantages in terms of reproducibility, safety, and scalability. The development of continuous-flow processes for key intermediates or the final cyclization step could streamline the production of 6-phenylazulene.

Design and Synthesis of Multi-Substituted 6-Phenylazulenes for Tuned Properties

The introduction of additional substituents onto the 6-phenylazulene core is a powerful strategy for fine-tuning its electronic and optical properties. A key research direction will be the systematic design and synthesis of multi-substituted derivatives to elicit specific behaviors. For example, a synthetic route to 1,3,6-trisubstituted azulenes has been developed starting from 6-methylazulene, where the methyl group serves as a handle for further functionalization. acs.org This approach could be adapted to a 6-phenyl starting material, opening the door to a wide array of derivatives.

The strategic placement of electron-donating and electron-withdrawing groups can be used to modulate the HOMO-LUMO gap, influencing the absorption and emission spectra of the molecule. This targeted approach could lead to the development of novel chromophores with tailored colors and photophysical responses. The synthesis of azulene-embedded nanographenes has demonstrated that the incorporation of azulene units into larger π-conjugated systems can lead to unique optical and electronic properties. beilstein-journals.orgnih.gov Future work could explore the incorporation of multi-substituted 6-phenylazulene units into such extended aromatic structures.

Substitution Position Potential Effect on Properties Example Substituent
1, 3Modulation of HOMO/LUMO levels, altering absorption/emissionFormyl, Halogen
4, 8Steric and electronic influence on the seven-membered ringAlkyl, Methoxy
2Can be targeted through specific synthetic strategiesHalogen, Sulfur, Selenium

Deeper Theoretical Insights into Excited State Dynamics and Photochemical Pathways

A comprehensive understanding of the excited-state dynamics and photochemical pathways of 6-phenylazulene is crucial for its application in photochemistry and optoelectronics. While azulene itself is known for its unusual S2-to-S0 fluorescence (a violation of Kasha's rule), the influence of the 6-phenyl substituent and other functional groups on these processes is not yet fully understood.

Future research will heavily rely on computational chemistry to model the behavior of these molecules. Time-dependent density functional theory (TD-DFT) is a powerful tool for investigating the excited states of organic molecules and can be employed to predict absorption spectra and elucidate the nature of electronic transitions. chemrxiv.orgnih.govrsc.orgresearchgate.netmdpi.com By performing TD-DFT calculations on a series of designed multi-substituted 6-phenylazulenes, researchers can gain insights into how different functional groups affect the energies and characters of the excited states.

These computational studies can guide the synthesis of molecules with desired photophysical properties, such as enhanced fluorescence quantum yields or specific photochemical reactivity. Understanding the intricate interplay between molecular structure and excited-state behavior will be paramount for designing 6-phenylazulene-based systems for applications in areas like photosensitization and molecular switches.

Development of New Material Applications (Non-Biological)

The unique electronic properties of 6-phenylazulene make it a compelling candidate for a range of non-biological material applications. One particularly promising area is in the field of nonlinear optics (NLO). Organic molecules with large third-order optical nonlinearities are sought after for applications in optical switching and data processing. jhuapl.edudtic.mildtic.mil The extended π-conjugation and inherent asymmetry of the azulene core, further modulated by the phenyl substituent, suggest that 6-phenylazulene derivatives could exhibit significant NLO responses. Future research should focus on the synthesis and characterization of 6-phenylazulenes with strong donor-acceptor character to enhance their hyperpolarizability.

Another potential application lies in the development of novel organic semiconductors. The ability to tune the HOMO-LUMO gap through substitution could allow for the design of 6-phenylazulene-based materials with appropriate energy levels for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The incorporation of 6-phenylazulene units into conjugated polymers could also lead to new materials with interesting charge transport properties.

Scalable Synthesis for Research-Scale Production

For any of the aforementioned future research directions to be fully realized, the development of a scalable and reliable synthesis of 6-phenylazulene and its key derivatives is essential. While many synthetic methods for azulenes exist, they are often performed on a small scale in academic laboratories. mdpi.com A critical future challenge is to translate these methods into robust procedures that can produce gram-scale quantities of material for in-depth characterization and device fabrication.

This will require a focus on process optimization, including the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and developing efficient purification protocols. The Ziegler-Hafner synthesis, being one of the more established methods, could be a starting point for process development. orgsyn.orggoogle.comdntb.gov.uaresearchgate.net Exploring alternative, more atom-economical routes will also be crucial. The development of a scalable synthesis will not only accelerate the pace of research in this area but also pave the way for the potential commercialization of 6-phenylazulene-based technologies.

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize 6-phenylazulene, and how do reaction conditions influence product distribution?

  • Methodological Answer : Gas-phase synthesis via the Fulvenallenyl Addition Cyclization Aromatization (FACA) mechanism involves reacting fulvenallenyl radicals (C7_7H5_5) with propargyl radicals under controlled conditions. Adjusting precursors (e.g., trichloromethyl-benzene vs. phthalide) and ionization energies (e.g., 8.19 eV for fulvenallenyl) affects product ratios. For instance, branching ratios of azulene vs. naphthalene derivatives can shift based on photon energy thresholds (e.g., 7.41 eV for azulene vs. 8.14 eV for naphthalene) . Catalytic functionalization using Tp(CF3_3)2_2 and BrCu(NCCH3_3) in CH2_2Cl2_2 allows selective C-H bond activation, with product ratios modulated by adjusting catalyst loading (1–2 mol%) and reactant stoichiometry .

Q. Which analytical techniques are critical for confirming the structure and purity of 6-phenylazulene?

  • Methodological Answer : Photoionization Efficiency (PIE) curves at m/z = 128–129, combined with isotopic analysis (e.g., 13C^{13}\text{C} contributions), differentiate isomers like azulene and naphthalene. Adiabatic ionization energy (IE) thresholds (e.g., 7.41 eV for azulene) provide structural validation . High-Performance Liquid Chromatography (HPLC) with mobile phases like glacial acetic acid/water and acetonitrile/tetrahydrofuran (65:35) resolves impurities, validated via ICH guidelines (LOD: 0.007 µg/ml; LOQ: 0.024 µg/ml) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported branching ratios of azulene derivatives under similar synthesis conditions?

  • Methodological Answer : Discrepancies arise from variations in precursor ionization pathways and competing reaction mechanisms. To reconcile

Compare PIE curves across studies to validate isomer assignments (e.g., ruling out monocyclic C10_{10}H8_8 isomers like 4-phenylvinylacetylene via IE thresholds >8.20 eV) .

Standardize photon energy calibration (e.g., ±0.05 eV error margins) and account for natural 13C^{13}\text{C} isotopic interference in mass spectrometry .

Q. What strategies optimize selective functionalization of 6-phenylazulene for targeted applications (e.g., fluorescent sensors)?

  • Methodological Answer :

  • Linker Design : Attach π-conjugated linkers (e.g., para- or meta-phenylene) to the azulene core to modulate electronic interactions with receptor motifs (e.g., Zn-DPA for nucleotide sensing). X-ray crystallography confirms structural alignment .
  • Catalytic Tuning : Adjust EDA (ethyl diazoacetate):azulene ratios and catalyst loading (e.g., BrCu(NCCH3_3)) to favor mono- vs. di-functionalized products. Tabulate yields under inert atmospheres to minimize side reactions .

Q. How should researchers design experiments to address anomalous fluorescence properties of 6-phenylazulene derivatives?

  • Methodological Answer :

Probe higher excited-state emissions (violating Kasha’s rule) using time-resolved fluorescence spectroscopy.

Synthesize derivatives with substituents at the 1- and 3-positions to alter dipole moments (e.g., 1.08 D for azulene) and S0_0-S1_1 energy gaps. Compare absorption/emission spectra with computational models (e.g., DFT) .

Data Analysis and Reporting

Q. What statistical and visualization tools are recommended for analyzing azulene derivative synthesis data?

  • Methodological Answer :

  • Use linear regression for calibration plots (correlation coefficient ≥0.999) and ANOVA to assess reproducibility (RSD ≤2.18%) .
  • Visualize branching ratios and isotopic contributions via stacked bar graphs or ternary diagrams, referencing raw data in appendices to maintain clarity .

Q. How can researchers validate computational models predicting 6-phenylazulene’s electronic properties?

  • Methodological Answer :

Compare computed ionization energies (e.g., 7.41 eV) with experimental PIE curves.

Validate dipole moments and absorption spectra against crystallographic data and UV-Vis measurements .

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